p53 and MDM2 proteins-interaction-inhibitor (chiral)

Description

BenchChem offers high-quality p53 and MDM2 proteins-interaction-inhibitor (chiral) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p53 and MDM2 proteins-interaction-inhibitor (chiral) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

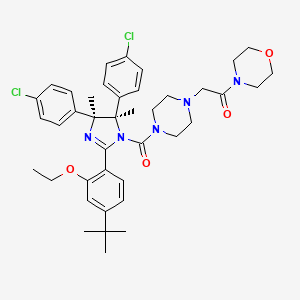

IUPAC Name |

2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZBZZRLUQDRII-IOLBBIBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49Cl2N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590834 |

Source

|

| Record name | 2-{4-[(4S,5R)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939981-37-0 |

Source

|

| Record name | 2-{4-[(4S,5R)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Criticality of Chirality: A Technical Guide to the Discovery of Small-Molecule Inhibitors of the p53-MDM2 Interaction

Abstract

The p53-MDM2 protein-protein interaction (PPI) is a cornerstone of tumor suppression and, consequently, a highly sought-after target in oncology drug discovery. The successful disruption of this interaction to reactivate p53 in cancer cells harboring a wild-type TP53 gene represents a promising therapeutic strategy. This guide provides an in-depth technical exploration of the discovery and development of chiral small-molecule inhibitors targeting the p53-MDM2 axis. We will delve into the seminal discovery of the nutlin class of inhibitors, emphasizing the profound impact of stereochemistry on biological activity. Furthermore, we will detail the essential biochemical and cellular assays that form the backbone of any screening and characterization cascade for these inhibitors, providing field-proven insights and step-by-step protocols.

The p53-MDM2 Axis: A Master Regulator of Cell Fate

The tumor suppressor protein p53 is often hailed as the "guardian of the genome" for its central role in orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[3][4] The activity of p53 is tightly regulated by the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2).[5][6] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[5][6] In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2.[7][8] Therefore, inhibiting the p53-MDM2 interaction with small molecules is a validated therapeutic approach to restore p53 function and trigger tumor cell death.[1][9]

Figure 1: The p53-MDM2 signaling pathway and the mechanism of its inhibition.

The Dawn of a New Era: Discovery of the Nutlins and the Significance of Chirality

The development of the nutlin family of compounds by researchers at Hoffmann-La Roche marked a turning point in the pursuit of p53-MDM2 inhibitors.[8] These cis-imidazoline analogs were identified through a rational design approach guided by the crystal structure of the p53 peptide bound to MDM2.[9] The structure revealed a deep hydrophobic pocket on the surface of MDM2 that accommodates three key hydrophobic residues of p53: Phe19, Trp23, and Leu26.[9]

The nutlins were designed to mimic these interactions.[10] A critical breakthrough in their development was the realization of the importance of chirality. Nutlin-3 is a racemic mixture of two enantiomers, Nutlin-3a and Nutlin-3b.[11] Biochemical and cellular studies revealed a stark difference in their activity, with Nutlin-3a being approximately 150 times more potent than Nutlin-3b in inhibiting the p53-MDM2 interaction.[10][11] This dramatic difference in potency underscores the stereospecific nature of the MDM2 binding pocket and highlights the necessity of chiral separation and analysis in drug discovery.[12][13] The more active enantiomer is referred to as the eutomer, while the less active one is the distomer.[12] The crystal structure of Nutlin-3a in complex with MDM2 confirmed that it indeed occupies the p53-binding pocket, with its bromophenyl groups slotting into the hydrophobic subpockets.[14][15]

Expanding the Armamentarium: The Rise of Spirooxindoles

Following the success of the nutlins, the spirooxindole scaffold emerged as another privileged chemotype for potent and selective p53-MDM2 inhibition.[1][7] Structure-based design efforts led to the development of compounds like MI-219, which exhibits a high binding affinity for MDM2.[10] Similar to the nutlins, spirooxindoles possess multiple chiral centers, and their stereochemistry is crucial for their biological activity.[7] The development of these compounds further solidified the strategy of targeting the p53-binding pocket of MDM2 and provided chemically distinct lead compounds for clinical development.[16][17]

The Experimental Gauntlet: A Guide to Key Assays

The discovery and optimization of chiral p53-MDM2 inhibitors rely on a robust pipeline of biochemical and cellular assays. Here, we detail the core methodologies.

Biochemical Assays: Quantifying the Interaction

These assays are fundamental for determining the direct binding affinity of a compound to MDM2 and its ability to disrupt the p53-MDM2 complex.

-

Principle: This competitive binding assay measures the change in the polarization of fluorescently labeled p53 peptide upon binding to the larger MDM2 protein. Small, unbound fluorescent peptides tumble rapidly in solution, leading to low polarization. When bound to the much larger MDM2, the tumbling rate slows down, resulting in high polarization. An inhibitor that displaces the fluorescent peptide will cause a decrease in polarization.

-

Protocol:

-

A fluorescently labeled p53-derived peptide (e.g., TAMRA-p53) is incubated with recombinant human MDM2 protein in an appropriate buffer (e.g., PBS with 0.01% Tween-20).

-

The mixture is allowed to reach equilibrium.

-

Serial dilutions of the test compound are added to the mixture.

-

The plate is incubated to allow for competitive binding to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

-

The IC50 value, the concentration of inhibitor required to displace 50% of the bound peptide, is determined by plotting the change in polarization against the inhibitor concentration.

-

-

Principle: ITC directly measures the heat change that occurs upon the binding of a small molecule to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

-

Protocol:

-

Recombinant MDM2 protein is placed in the sample cell of the calorimeter.

-

The test compound is loaded into the injection syringe.

-

A series of small injections of the compound are made into the sample cell.

-

The heat released or absorbed during each injection is measured.

-

The data are fitted to a binding model to determine the thermodynamic parameters.

-

| Assay | Principle | Key Output | Throughput |

| Fluorescence Polarization (FP) | Competitive binding leading to changes in light polarization. | IC50 | High |

| Isothermal Titration Calorimetry (ITC) | Direct measurement of heat changes upon binding. | Kd, ΔH, ΔS, Stoichiometry | Low |

Cellular Assays: Confirming the Mechanism of Action

Cell-based assays are crucial to verify that the inhibitor can penetrate the cell membrane, engage its target, and elicit the desired biological response in a p53-dependent manner.

-

Principle: A potent p53-MDM2 inhibitor will block the degradation of p53, leading to its accumulation.[5] The stabilized p53 will then act as a transcription factor, upregulating the expression of its target genes, such as CDKN1A, which encodes the cell cycle inhibitor p21.[5][18]

-

Protocol:

-

Select a cancer cell line with wild-type p53 (e.g., MCF-7, SJSA-1).

-

Treat the cells with varying concentrations of the test compound for a defined period (e.g., 8-24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate. A dose-dependent increase in p53 and p21 levels confirms the on-target activity of the inhibitor.

-

-

Principle: By activating p53, these inhibitors are expected to induce cell cycle arrest or apoptosis, leading to a reduction in cell viability.[2][19] It is critical to demonstrate selectivity by comparing the effect on p53 wild-type cells versus p53 mutant or null cells.

-

Protocol:

-

Seed p53 wild-type and p53 mutant/null cell lines in 96-well plates.

-

Treat the cells with a range of inhibitor concentrations for 48-72 hours.

-

Add the viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in p53 wild-type cells indicates the desired p53-dependent mechanism of action.

-

Figure 2: A typical experimental workflow for the discovery and characterization of p53-MDM2 inhibitors.

Conclusion and Future Directions

The discovery of chiral small-molecule inhibitors of the p53-MDM2 interaction, exemplified by the nutlins and spirooxindoles, has provided a powerful new strategy in the fight against cancer. The critical role of stereochemistry in the potency of these inhibitors serves as a compelling reminder of the importance of three-dimensional structural considerations in drug design. The robust suite of biochemical and cellular assays detailed in this guide provides the necessary tools to identify and characterize novel inhibitors with the potential for clinical translation. Future efforts in this field will likely focus on developing inhibitors with improved pharmacokinetic properties, overcoming resistance mechanisms, and exploring combination therapies to enhance their anti-tumor efficacy.

References

-

Rational Design, Synthesis, Separation, and Characterization of New Spiroxindoles Combined with Benzimidazole Scaffold as an MDM2 Inhibitor. (n.d.). MDPI. Retrieved from [Link]

-

Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]

-

The structure of an MDM2-Nutlin-3a complex solved by the use of a validated MDM2 surface-entropy reduction mutant. (2013). Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

-

Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

-

Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. (2022). Frontiers in Chemistry. Retrieved from [Link]

-

Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. (2013). BioDiscovery. Retrieved from [Link]

-

How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. (n.d.). PubMed Central. Retrieved from [Link]

-

Mechanistic Role of the Mdm2/MdmX Lid Domain in Regulating Their Interactions with p53. (n.d.). MDPI. Retrieved from [Link]

-

Structures of A) Nutlin-3a (1) and B) hydrophobically tagged... (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of a novel class of highly potent inhibitors of the p53-MDM2 interaction by structure-based design starting from a conformational argument. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

(A) A chirality-induced helicity system was used to construct... (n.d.). ResearchGate. Retrieved from [Link]

-

Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

-

The Significance of Chirality in Drug Design and Development. (n.d.). PubMed Central. Retrieved from [Link]

-

Discovery of a new small-molecule inhibitor of p53-MDM2 interaction using a yeast-based approach. (2013). Biochemical Pharmacology. Retrieved from [Link]

-

Nutlin-3a, an MDM2 Antagonist, Induces Cellular Senescence in Adult T-Cell Leukemia/Lymphoma Cells. (2006). Blood. Retrieved from [Link]

-

Pharmacologic activation of p53 by small-molecule MDM2 antagonists. (n.d.). PubMed Central. Retrieved from [Link]

-

Discovery of SCY45, a Natural Small-Molecule MDM2-p53 Interaction Inhibitor. (2019). Chemistry & Biodiversity. Retrieved from [Link]

-

Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. (2020). International Journal of Molecular Sciences. Retrieved from [Link]

-

Nutlin-3a modulates MDM2-binding proteins in a p53- dependent manner.... (n.d.). ResearchGate. Retrieved from [Link]

-

Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. (n.d.). Dove Press. Retrieved from [Link]

-

MDM2-p53 Homogenous Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Activation of p53 by nutlin-3a induces apoptosis and cellular senescence in human glioblastoma multiforme. (2011). Cancer Biology & Therapy. Retrieved from [Link]

-

Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction. (2009). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Nutlin-3a induces cytoskeletal rearrangement and inhibits the migration and invasion capacity of p53 wild-type cancer cells. (n.d.). Oncotarget. Retrieved from [Link]

-

Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence. (n.d.). Molecular Cancer Research. Retrieved from [Link]

-

Nutlin-3A, an MDM2 Antagonist, Induces p53-Dependent Cell Cycle Arrest and Apoptosis in Hodgkin Lymphoma (HL). (2006). Blood. Retrieved from [Link]

-

Rational Design and Binding Mode Duality of MDM2-p53 Inhibitors. (2013). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Role of Chirality in Drugs. (2018). Juniper Publishers. Retrieved from [Link]

Sources

- 1. Rational Design, Synthesis, Separation, and Characterization of New Spiroxindoles Combined with Benzimidazole Scaffold as an MDM2 Inhibitor [mdpi.com]

- 2. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Activation of p53 by nutlin-3a induces apoptosis and cellular senescence in human glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]

- 8. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. The structure of an MDM2-Nutlin-3a complex solved by the use of a validated MDM2 surface-entropy reduction mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. Nutlin-3a induces cytoskeletal rearrangement and inhibits the migration and invasion capacity of p53 wild-type cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the p53-MDM2 Interaction: Mechanism and Therapeutic Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a cornerstone of cellular defense, orchestrating responses to a myriad of stressors to maintain genomic integrity. Its activity is tightly controlled, primarily through a dynamic and intricate relationship with its principal negative regulator, the oncoprotein MDM2. This interaction forms an autoregulatory feedback loop that is fundamental to cell cycle control and survival. In many human cancers where p53 remains wild-type, this regulatory axis is hijacked through MDM2 overexpression, effectively silencing p53's tumor-suppressive functions. Consequently, the p53-MDM2 interface has emerged as a high-priority target for therapeutic intervention. This guide provides an in-depth exploration of the molecular mechanics governing the p53-MDM2 interaction, the structural basis for this critical partnership, and the rationale and methodologies behind the development of inhibitors designed to disrupt it. We will dissect the key experimental protocols used to validate these inhibitors and discuss the clinical landscape of this promising class of anticancer agents.

The p53-MDM2 Axis: A Master Regulator of Cell Fate

p53: The Guardian of the Genome

The p53 protein, encoded by the TP53 gene, functions as a critical transcription factor that responds to cellular stress signals, including DNA damage, oncogene activation, hypoxia, and nucleotide deprivation.[1][2] In its active state, p53 binds to specific DNA sequences to regulate the expression of a wide array of target genes.[3] These genes, in turn, execute diverse biological outcomes such as transient cell cycle arrest to allow for DNA repair, induction of apoptosis (programmed cell death) to eliminate irreparably damaged cells, or cellular senescence, a permanent state of growth arrest.[2][4][5][6] This central role in protecting cellular integrity has earned p53 the moniker "guardian of the genome".[4] Inactivation of the p53 pathway, either through mutation of the TP53 gene itself (occurring in ~50% of human cancers) or through functional inhibition, is a near-universal feature of human malignancy.[7][8]

MDM2: The Principal Antagonist of p53

Mouse double minute 2 (MDM2) is the primary cellular antagonist of p53.[9] It is a proto-oncoprotein that, when overexpressed, promotes tumorigenesis.[7][10] The importance of this regulation is starkly demonstrated in knockout mouse models; deletion of MDM2 is embryonically lethal, but this lethality is completely rescued by the simultaneous deletion of p53, highlighting that the essential function of MDM2 during development is to keep p53 activity in check.[10]

The Autoregulatory Feedback Loop

Under normal, unstressed conditions, p53 and MDM2 exist in a finely tuned autoregulatory feedback loop that maintains low cellular levels of p53.[9][11][12] The process operates as follows:

-

p53, as a transcription factor, binds to response elements within the MDM2 gene, promoting its transcription and increasing the levels of MDM2 protein.[11][13]

-

The newly synthesized MDM2 protein then binds directly to p53, inhibiting its function and targeting it for destruction.[7][13]

This feedback mechanism ensures that p53 is rapidly available upon stress but is kept at a low, non-toxic level when its activity is not required.[14] Disruption of this loop, typically through MDM2 gene amplification, leads to excessive p53 degradation and functional inactivation, allowing cancer cells to proliferate unchecked.[7][15]

Molecular Mechanism of the p53-MDM2 Interaction

The inhibitory functions of MDM2 are mediated through direct physical interaction with p53, which occurs via multiple mechanisms.[7]

Structural Basis of the Interaction

The biochemical foundation of p53 inhibition lies in the high-affinity binding between the N-terminal domains of both proteins.[9]

-

p53 Transactivation Domain (TAD): A short, amphipathic α-helical region within the N-terminus of p53 (residues 15-29) is critical for binding.[16][17]

-

MDM2 Hydrophobic Cleft: The N-terminal domain of MDM2 folds into a deep, well-defined hydrophobic cleft.[9][18]

Crystallographic studies have revealed that the p53 α-helix fits into the MDM2 cleft in a "key-lock" configuration.[9] This interaction is critically dependent on three hydrophobic residues on the p53 helix—Phenylalanine-19 (Phe19), Tryptophan-23 (Trp23), and Leucine-26 (Leu26) —which insert deep into corresponding hydrophobic pockets within the MDM2 cleft.[4][16][18] This binding physically obstructs the p53 TAD, preventing it from engaging with the transcriptional machinery and thereby blocking its function as a transcriptional activator.[9][18]

MDM2 as an E3 Ubiquitin Ligase

Beyond steric hindrance, MDM2's most potent inhibitory function is its role as an E3 ubiquitin ligase.[19]

-

RING Finger Domain: The C-terminus of MDM2 contains a RING (Really Interesting New Gene) finger domain that possesses E3 ligase activity.[10][20]

-

p53 Ubiquitination: This domain facilitates the covalent attachment of ubiquitin molecules to lysine residues on p53.[21][22] This polyubiquitination acts as a signal for the 26S proteasome, which recognizes and degrades the tagged p53 protein.[8][23]

-

Nuclear Export: MDM2 also contains a nuclear export signal and can shuttle p53 out of the nucleus, further preventing its access to target genes.[7][10][16]

The E3 ligase activity of MDM2 is essential for controlling p53 levels and for normal embryonic development.[19][24]

Regulation of the Interaction

The p53-MDM2 interaction is not static; it is dynamically regulated by stress signals. Upon DNA damage, a cascade of "stress kinases" such as ATM and Chk2 are activated. These kinases phosphorylate key residues on both p53 (e.g., Thr18) and MDM2.[9] Phosphorylation at sites within or near the interaction interface disrupts the binding between the two proteins.[9][17] This abrogation of the MDM2-p53 interaction prevents p53 degradation, leading to its rapid accumulation and activation.[9]

Therapeutic Strategy: Inhibiting the p53-MDM2 Interaction

Rationale for Inhibition

In cancers that retain wild-type TP53 but overexpress MDM2, the p53 protein is present but functionally silenced.[25] This presents a clear therapeutic opportunity: if the p53-MDM2 interaction can be blocked, p53 could be liberated from its negative regulator, leading to the reactivation of its potent tumor-suppressive functions.[7][26] An ideal inhibitor would be a small molecule that competitively binds to the hydrophobic cleft of MDM2, thereby preventing p53 from binding and being degraded.

Classes of Inhibitors

Intense drug discovery efforts have yielded several classes of potent and selective small-molecule inhibitors.

-

Nutlins: This cis-imidazoline class of compounds, discovered by Roche, were the first potent and selective non-peptide inhibitors of the p53-MDM2 interaction.[27] Nutlin-3, the most widely studied, mimics the key Phe19, Trp23, and Leu26 residues of p53 and binds to the MDM2 cleft with high affinity (IC50 ≈ 90 nM).[27][28] This class includes compounds like Idasanutlin (RG7388) which has advanced into numerous clinical trials.[15][29]

-

Spirooxindoles: Developed at the University of Michigan, this class of inhibitors, including MI-219 , also shows high affinity and specificity for MDM2.[27][30]

-

Piperidinones: This class includes AMG 232 (Amgen), an orally active and potent MDM2 inhibitor that has been extensively evaluated in clinical trials for various cancers.[4][15][31]

-

Other Clinical Candidates: Several other compounds, such as Milademetan (RAIN-32) and BI-907828 , have also shown promise and are under clinical investigation.[31][32]

| Inhibitor Class | Representative Compound | MDM2 Binding Affinity (IC50/Ki) | Clinical Status (Representative) |

| Nutlins | Idasanutlin (RG7388) | IC50 = 6 nM[29] | Phase I/II/III trials (AML, solid tumors)[29] |

| Piperidinones | AMG 232 (KRT-232) | Binds to MDM2 hydrophobic pocket[4] | Phase I/II trials (solid tumors, AML, myeloma)[15][29][31] |

| Spirooxindoles | MI-219 | Ki ≈ 5.7 nM[27] | Preclinical / Early Clinical Development[30] |

| Benzodiazepinediones | Milademetan (RAIN-32) | Potent oral inhibitor[32] | Phase I/III trials (liposarcoma, solid tumors)[32] |

Experimental Validation and Methodologies

The validation of p53-MDM2 inhibitors requires a multi-tiered approach, moving from direct biochemical confirmation to cellular mechanism of action and finally to functional outcomes.

In Vitro Assay for Inhibitor Potency

Protocol: MDM2-p53 Interaction Assay (AlphaLISA)

This protocol describes a homogenous (no-wash) immunoassay to quantify the disruption of the p53-MDM2 interaction in a high-throughput format.[33]

-

Principle: The assay uses two bead types: Donor beads that bind to a tagged MDM2 protein and Acceptor beads that bind to a tagged p53 fragment. When p53 and MDM2 interact, the beads are brought into close proximity. Excitation of the Donor bead generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal. An effective inhibitor will prevent this interaction, leading to a decrease in signal.[33]

-

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute recombinant GST-tagged MDM2 and FLAG-tagged p53 proteins in assay buffer. Prepare a serial dilution of the test inhibitor (e.g., Nutlin-3a as a positive control) in assay buffer containing the desired final DMSO concentration (typically ≤1%).

-

Reaction Setup (384-well plate):

-

To each well, add 5 µL of the serially diluted inhibitor or vehicle control (DMSO).

-

Add 10 µL of a master mix containing GST-MDM2 and FLAG-p53 to each well to initiate the binding reaction.

-

Incubate for 60 minutes at room temperature to allow the protein-protein interaction to reach equilibrium.

-

-

Detection:

-

Add 10 µL of a master mix containing Anti-FLAG Acceptor beads and Glutathione Donor beads to each well. To prevent photo-bleaching, this step should be performed under subdued lighting.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader, measuring signal emission at 615 nm.

-

Data Analysis: Plot the signal intensity against the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of inhibitor required to block 50% of the p53-MDM2 interaction.

-

Cell-Based Assay for Mechanism of Action

Protocol: Cellular p53 Pathway Activation Assay

This protocol validates that an inhibitor works as intended within a cellular context by measuring the stabilization of p53 and the transcriptional activation of its downstream target genes.

-

Principle: In cancer cells with wild-type p53, an effective MDM2 inhibitor will block p53 degradation, leading to an increase in total p53 protein levels.[34] This stabilized p53 will then translocate to the nucleus and activate the transcription of target genes like CDKN1A (which encodes the cell cycle inhibitor p21) and, due to the feedback loop, MDM2 itself.[34]

-

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate a cancer cell line known to have wild-type p53 (e.g., SJSA-1, MCF-7) and a p53-mutant or null cell line as a negative control (e.g., SAOS-2, HCT116 p53-/-).

-

Allow cells to adhere overnight.

-

Treat cells with a dose-range of the MDM2 inhibitor for a specified time course (e.g., 8, 16, or 24 hours). Include a vehicle-only control.

-

-

Lysate Preparation:

-

Harvest one set of cells for protein analysis by lysing them in RIPA buffer containing protease and phosphatase inhibitors.

-

Harvest a parallel set of cells for RNA analysis by lysing them in a buffer suitable for RNA extraction (e.g., TRIzol).

-

-

Protein Analysis (Western Blot):

-

Determine protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against total p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Expected Result: A dose- and time-dependent increase in p53, p21, and MDM2 protein levels in the wild-type p53 cells only.

-

-

RNA Analysis (RT-qPCR):

-

Extract total RNA from the cell lysates and perform reverse transcription to generate cDNA.

-

Perform quantitative PCR (qPCR) using primers specific for CDKN1A, MDM2, and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine the fold-change in gene expression relative to the vehicle-treated control.

-

Expected Result: A significant upregulation of CDKN1A and MDM2 mRNA in the wild-type p53 cells only.

-

-

Clinical Landscape and Future Directions

MDM2 Inhibitors in Clinical Trials

Numerous small-molecule MDM2 inhibitors have advanced into clinical trials for a variety of solid and hematologic malignancies.[15][30]

-

Key Indications: Clinical activity has been observed in patients with MDM2-amplified cancers like well-differentiated/dedifferentiated liposarcoma (WDLPS/DDLPS) and in hematologic malignancies such as acute myeloid leukemia (AML).[29][32]

-

Combination Strategies: A major focus of current trials is on combining MDM2 inhibitors with other agents, including standard chemotherapy (like cytarabine in AML), targeted therapies (like BCL2 or MEK inhibitors), and immunotherapy.[29][35]

Challenges and Opportunities

Despite significant promise, the development of MDM2 inhibitors has faced challenges.

-

On-Target Toxicity: Because p53 is also stabilized in normal tissues, on-target toxicities are a concern. Thrombocytopenia (low platelet count) is a common dose-limiting toxicity, as p53 plays a role in megakaryocyte development.

-

Resistance: Both primary and acquired resistance can limit clinical benefit.[32] Mechanisms can include mutations in TP53 that arise during treatment, thereby rendering the drug ineffective.

-

Future Directions: The path forward involves designing intermittent dosing schedules to manage toxicity, identifying robust biomarkers to select patients most likely to respond, and rationally designing combination therapies to overcome resistance and enhance efficacy.[35] While no MDM2 inhibitor has yet received FDA approval, the ongoing research and promising clinical data suggest that targeting this critical interaction remains a highly valuable strategy in oncology.[35]

References

-

Targeting p53-MDM2 Interaction Using Small Molecule Inhibitors and the Challenges Needed to be Addressed. PubMed. [Link]

-

The MDM2-p53 Interaction. Molecular Cancer Research - AACR Journals. [Link]

-

Therapeutics Targeting p53-MDM2 Interaction to Induce Cancer Cell Death. MDPI. [Link]

-

Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. Cold Spring Harbor Perspectives in Medicine. [Link]

-

Small-molecule inhibitors of the p53-MDM2 interaction. PubMed. [Link]

-

The p53-mdm-2 autoregulatory feedback loop. PubMed. [Link]

-

A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction. PubMed. [Link]

-

MDM2 E3 ligase activity is essential for p53 regulation and cell cycle integrity. PLOS Genetics. [Link]

-

The MDM2-p53 pathway revisited. Oncotarget. [Link]

-

Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. BioDiscovery. [Link]

-

Recent Small-Molecule Inhibitors of the p53–MDM2 Protein–Protein Interaction. MDPI. [Link]

-

Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? Bentham Science. [Link]

-

The p53–Mdm2 feedback loop protects against DNA damage by inhibiting p53 activity but is dispensable for p53 stability, development, and longevity. Genes & Development. [Link]

-

Inhibition of the p53-MDM2 Interaction: Targeting a Protein-Protein Interface. Molecular Cancer Research - AACR Journals. [Link]

-

Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX. PubMed. [Link]

-

Targeting MDM2-p53 interaction for cancer therapy: are we there yet? PubMed. [Link]

-

Clinical Trials Using MDM2 Inhibitors. Massive Bio. [Link]

-

Structure of the MDM2 Oncoprotein Bound to the p53 Tumor Suppressor Transactivation Domain. Science. [Link]

-

Pharmacologic activation of p53 by small-molecule MDM2 antagonists. Current Opinion in Pharmacology. [Link]

-

Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide Selected with mRNA Display. PLOS One. [Link]

-

Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX. PNAS. [Link]

-

The p53-mdm-2 autoregulatory feedback loop. SciSpace. [Link]

-

Regulation of p53 Downstream Genes. PubMed. [Link]

-

MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. PubMed. [Link]

-

MDM2-p53 Homogenous Assay Kit. BPS Bioscience. [Link]

-

MDM2 E3 ligase activity is essential for p53 regulation and cell cycle integrity. PubMed. [Link]

-

The p53-MDM2 autoregulatory feedback loop. ResearchGate. [Link]

-

p53 Target Genes: feedback loop regulation of p53 by mdm2. YouTube. [Link]

-

p53 Ubiquitination: Mdm2 and Beyond. Molecular Cancer Research. [Link]

-

List of MDM2-p53 inhibitors in completed clinical trials. ResearchGate. [Link]

-

Model for Mdm2's regulation of p53. ResearchGate. [Link]

-

Therapies targeting p53. ResearchGate. [Link]

-

Antitumor Activity of the Selective MDM2 Antagonist Nutlin-3 Against Chemoresistant Neuroblastoma With Wild-Type p53. JNCI: Journal of the National Cancer Institute. [Link]

-

MDM2 Inhibition Marches on Across Cancer Settings. Targeted Oncology. [Link]

-

Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence. The Journal of Biological Chemistry. [Link]

-

The Pharmacodynamics of the p53-Mdm2 Targeting Drug Nutlin: The Role of Gene-Switching Noise. PLOS Computational Biology. [Link]

-

Mechanisms of TP53 Pathway Inactivation in Embryonic and Somatic Cells—Relevance for Understanding (Germ Cell) Tumorigenesis. MDPI. [Link]

-

The Regulation of p53 Growth Suppression. Madame Curie Bioscience Database - NCBI. [Link]

-

MDM2: RING Finger Protein and Regulator of p53. Madame Curie Bioscience Database - NCBI. [Link]

-

Outcomes of p53 activation - spoilt for choice. Journal of Cell Science. [Link]

-

Molecular Mechanism of the Interaction between MDM2 and p53. ResearchGate. [Link]

-

Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. International Journal of Molecular Sciences. [Link]

-

Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting. International Journal of Molecular Sciences. [Link]

-

Detection of p53 - Mdm2 interaction. ResearchGate. [Link]

Sources

- 1. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of p53 downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The p53-mdm-2 autoregulatory feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide Selected with mRNA Display | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. MDM2 E3 ligase activity is essential for p53 regulation and cell cycle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. p53 Ubiquitination: Mdm2 and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. MDM2 E3 ligase activity is essential for p53 regulation and cell cycle integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Targeting p53-MDM2 Interaction Using Small Molecule Inhibitors and the Challenges Needed to be Addressed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Small-molecule inhibitors of the p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]

- 31. massivebio.com [massivebio.com]

- 32. targetedonc.com [targetedonc.com]

- 33. bpsbioscience.com [bpsbioscience.com]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of Chirality in p53-MDM2 Inhibitor Binding Affinity

This guide provides a comprehensive exploration of the critical role stereochemistry plays in the development of potent and selective inhibitors targeting the p53-MDM2 protein-protein interaction, a key axis in cancer biology. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with advanced experimental insights to illuminate the profound impact of chirality on binding affinity and therapeutic efficacy.

Executive Summary: The Stereochemical Imperative in p53-MDM2 Inhibition

The interaction between the tumor suppressor protein p53 and its negative regulator, Mouse Double Minute 2 homolog (MDM2), is a cornerstone of cellular homeostasis. In many cancers where p53 remains wild-type, its function is abrogated by the overexpression of MDM2, which binds to p53's N-terminal transactivation domain, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] Disrupting this interaction with small molecule inhibitors is a validated therapeutic strategy to reactivate p53 and trigger tumor cell apoptosis.[3]

A crucial, yet often nuanced, aspect of designing effective p53-MDM2 inhibitors is the consideration of chirality. Biological systems, being inherently chiral, often exhibit significant stereoselectivity in their interactions with small molecules.[4][5][6] In the context of the p53-MDM2 interface, the precise three-dimensional arrangement of atoms in an inhibitor can dictate a difference in binding affinity of several orders of magnitude between enantiomers.[7] This guide will dissect the structural underpinnings of this chiral recognition, detail the experimental methodologies for characterizing stereoisomers, and provide a framework for leveraging stereochemistry in the rational design of next-generation p53-MDM2 inhibitors.

The p53-MDM2 Interaction: A Druggable Target with a Chiral Pocket

The p53-MDM2 interaction is primarily mediated by a deep hydrophobic cleft on the surface of MDM2 that accommodates an alpha-helical segment of the p53 transactivation domain.[8] Three key hydrophobic residues of p53—Phe19, Trp23, and Leu26—insert deeply into this cleft, forming the cornerstone of the binding interface.[8][9] Small molecule inhibitors, such as the Nutlin family, are designed to mimic these critical p53 residues and competitively occupy this pocket.[3][10]

The MDM2 binding cleft is not a static entity; it possesses a degree of plasticity, allowing it to accommodate various inhibitor scaffolds.[11] However, the intricate network of hydrophobic and hydrogen-bonding interactions within this pocket creates a chiral environment. The spatial orientation of an inhibitor's functional groups in relation to the amino acid residues lining the cleft is paramount for achieving high-affinity binding.

Figure 1: Simplified signaling pathway of the p53-MDM2 interaction in normal and cancerous cells.

The Structural Basis of Chiral Recognition: A Case Study of Nutlin-3

The Nutlin family of inhibitors serves as a quintessential example of the importance of chirality in p53-MDM2 binding. Nutlin-3 is synthesized as a racemic mixture of two enantiomers, Nutlin-3a and Nutlin-3b. Experimental data unequivocally demonstrate that Nutlin-3a is significantly more potent, with a binding affinity for MDM2 that is 100- to 200-fold greater than that of its mirror image, Nutlin-3b.[7]

This pronounced stereoselectivity can be rationalized by examining the co-crystal structures of these inhibitors bound to MDM2. The key interactions that stabilize the inhibitor in the binding pocket are highly dependent on the correct stereochemical configuration. Brownian dynamics simulations have further elucidated the kinetic aspects of this recognition, suggesting that the stereoselectivity arises not just from the thermodynamics of the final bound complex, but also from the formation of the initial encounter complex.[10][12] Specifically, residues outside the primary binding site, such as K70, can destabilize the encounter complex of the less active enantiomer (Nutlin-3b), effectively reducing its chances of achieving the optimal binding pose.[10][12]

Furthermore, the diastereomer, trans-Nutlin-3a, exhibits a shorter residence time near the MDM2 binding site due to destabilization by charged residues on either side of the cleft, including Glu25, Lys51, Lys94, and Arg97.[10][12] This highlights that both enantiomeric and diastereomeric relationships are critical determinants of binding affinity.

Experimental Methodologies for Chiral Analysis and Binding Affinity Determination

A robust drug discovery program targeting the p53-MDM2 interaction necessitates rigorous experimental protocols to separate and characterize stereoisomers.

Chiral Separation Techniques

The first critical step is the separation of enantiomers from a racemic mixture to allow for the individual assessment of their biological activity.

Protocol: Chiral Supercritical Fluid Chromatography (SFC) for Nutlin-3 Enantiomer Separation

This protocol is adapted from methodologies that have proven effective for the preparative scale purification of Nutlin-3 enantiomers.[7]

-

Column Selection: A Chiralcel OD column is a suitable starting point, known for its excellent selectivity for this class of compounds.[7]

-

Mobile Phase: A typical mobile phase consists of supercritical CO2 as the primary solvent with a polar organic modifier, such as methanol or ethanol. The percentage of the modifier is a critical parameter for optimizing resolution.

-

Instrumentation: A preparative SFC system equipped with a UV detector and a fraction collector is required.

-

Method Optimization:

-

Begin with an isocratic elution of 20% methanol in CO2 at a flow rate of 50-70 g/min and a column temperature of 35-40 °C.

-

The back pressure should be maintained at approximately 100-150 bar.

-

Inject a small amount of the racemic Nutlin-3 mixture to assess the initial separation.

-

Systematically vary the percentage of the methanol modifier (e.g., in 5% increments) to optimize the resolution and retention times of the two enantiomers.

-

Monitor the separation at a wavelength where the compound has strong absorbance (e.g., 260 nm).

-

-

Preparative Run: Once optimal conditions are established, scale up the injection volume to purify larger quantities of the racemate. Collect the fractions corresponding to each enantiomeric peak.

-

Purity Analysis: The enantiomeric purity of the collected fractions should be verified using an analytical chiral SFC or HPLC method.

Figure 2: Workflow for the chiral separation of p53-MDM2 inhibitors using preparative SFC.

Binding Affinity Determination

Once the pure enantiomers are isolated, their binding affinities for MDM2 must be quantitatively determined. Isothermal Titration Calorimetry (ITC) is a gold-standard technique for this purpose as it provides a complete thermodynamic profile of the binding interaction in a single experiment.[13][14][15]

Protocol: Isothermal Titration Calorimetry (ITC) for Measuring Enantiomer Binding to MDM2

-

Protein and Ligand Preparation:

-

Express and purify the p53-binding domain of human MDM2 (e.g., residues 1-118). Ensure the protein is highly pure and properly folded.

-

Accurately determine the concentration of the MDM2 stock solution using a reliable method such as UV absorbance at 280 nm with the calculated extinction coefficient.

-

Prepare a stock solution of the purified enantiomer in a compatible buffer (e.g., PBS, pH 7.4). The final concentration should be 10-20 times that of the protein in the sample cell.

-

Dialyze both the protein and the ligand against the same buffer to minimize heat signals from buffer mismatch.

-

-

ITC Experiment Setup:

-

Load the MDM2 solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.

-

Load the enantiomer solution (e.g., 100-200 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25 °C).

-

-

Titration:

-

Perform a series of small injections (e.g., 2-5 µL) of the ligand into the sample cell.

-

Allow the system to reach equilibrium after each injection, and measure the heat change.

-

A control experiment, titrating the ligand into buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

-

This analysis will yield the binding affinity (Ka) or dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[14][16] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[13][14]

-

Table 1: Representative Thermodynamic Data for Enantiomer Binding to MDM2

| Enantiomer | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| Eutomer (e.g., Nutlin-3a) | 90 | -8.5 | -1.2 | -9.7 |

| Distomer (e.g., Nutlin-3b) | 15,000 | -5.2 | -1.4 | -6.6 |

Note: These are illustrative values and actual results may vary.

Other techniques such as Surface Plasmon Resonance (SPR) can also be employed to determine binding affinities and provide valuable kinetic data (kon and koff rates).[17][18][19]

Leveraging Chirality in Structure-Based Drug Design

The profound impact of stereochemistry on binding affinity underscores the necessity of incorporating it into the early stages of drug design.

-

Chiral Synthesis: Whenever possible, employ asymmetric synthesis strategies to produce single enantiomers, avoiding the need for costly and time-consuming chiral separations later in the development process.[5]

-

Computational Modeling: Utilize molecular docking and molecular dynamics simulations to predict the binding modes of different stereoisomers. These computational tools can help prioritize the synthesis of the more promising enantiomer.

-

Structure-Activity Relationship (SAR) Studies: When developing a new inhibitor scaffold, systematically explore the stereochemistry at all chiral centers. This can reveal key stereochemical requirements for optimal interaction with the MDM2 binding pocket.

-

X-ray Crystallography: Obtaining high-resolution crystal structures of lead compounds and their stereoisomers in complex with MDM2 provides invaluable insights into the specific interactions that drive chiral recognition and can guide further optimization efforts.[8][20][21][22][23]

Conclusion: Chirality as a Key Determinant of Potency

In the quest to develop effective p53-MDM2 inhibitors, chirality is not a minor detail but a fundamental driver of binding affinity and, consequently, biological activity. The chiral nature of the MDM2 binding pocket dictates a strong preference for specific stereoisomers, as exemplified by the stark difference in potency between the enantiomers of Nutlin-3. A thorough understanding and strategic application of stereochemical principles, supported by rigorous experimental characterization through techniques like chiral chromatography and isothermal titration calorimetry, are indispensable for the successful design and development of potent, selective, and clinically viable p53-reactivating cancer therapeutics. The early and continuous consideration of chirality throughout the drug discovery pipeline is a critical component of a self-validating and ultimately successful research program.

References

-

Vassilev, L. T., Vu, B. T., Graves, B., Carvajal, D., Podlaski, F., Filipovic, Z., Kong, N., Kammlott, U., Lukacs, C., Klein, C., Fotouhi, N., & Liu, E. A. (2004). In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2. Science, 303(5659), 844–848. [Link]

-

Wang, Z., Jonca, M., Lambros, T., Ferguson, S., & Goodnow, R. (2007). Exploration of liquid and supercritical fluid chromatographic chiral separation and purification of Nutlin-3--a small molecule antagonist of MDM2. Journal of Pharmaceutical and Biomedical Analysis, 45(5), 720–729. [Link]

-

Vu, B., Wovkulich, P., & Vassilev, L. T. (2013). On the Origin of the Stereoselective Affinity of Nutlin-3 Geometrical Isomers for the MDM2 Protein. Cell Cycle, 12(23), 3727–3733. [Link]

-

Brooks, C. L., Gu, J., & McClendon, C. L. (2009). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 9(9), 763-770. [Link]

-

Pierce, J., & Radesca, L. (2020). Isothermal titration calorimetry in drug discovery. Current Opinion in Chemical Biology, 55, 1-7. [Link]

-

Kussie, P. H., Gorina, S., Marechal, V., Elenbaas, B., Moreau, J., Levine, A. J., & Pavletich, N. P. (1996). Structure of the MDM2 oncoprotein bound to the p53 tumor suppressor transactivation domain. Science, 274(5289), 948–953. [Link]

-

Popowicz, G. M., Czarna, A., & Holak, T. A. (2010). The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious. Angewandte Chemie International Edition, 49(49), 8358-8369. [Link]

-

Ciulli, A., & Abell, C. (2007). Isothermal titration calorimetry for chiral chemistry. Chirality, 19(5), 333-341. [Link]

- Di, L., & Kerns, E. H. (2015). Experimental Methods to Determine Binding Kinetics. Methods in Molecular Biology, 1289, 279-299.

-

Regis Technologies. (2020, April 6). Chiral Separations Techniques [Video]. YouTube. [Link]

-

Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity [Video]. YouTube. [Link]

-

Chemistry For Everyone. (2025, July 24). How Do Stereoisomers Affect Drug Activity? [Video]. YouTube. [Link]

-

Easson, L. H., & Stedman, E. (1933). CLXX. Studies on the relationship between chemical constitution and physiological action. V. Molecular dissymmetry and physiological activity. Biochemical Journal, 27(4), 1257–1266. [Link]

-

Kaelin, W. G. (2017). The p53 story. Cold Spring Harbor Perspectives in Medicine, 7(1), a026038. [Link]

-

Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy. Annual Review of Pharmacology and Toxicology, 49, 223–241. [Link]

Sources

- 1. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Nutlin-3a on stability of p53-MDM2 complex [wulixb.iphy.ac.cn]

- 4. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Exploration of liquid and supercritical fluid chromatographic chiral separation and purification of Nutlin-3--a small molecule antagonist of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of the MDM2 oncoprotein bound to the p53 tumor suppressor transactivation domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothermal titration calorimetry for chiral chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. addi.ehu.es [addi.ehu.es]

- 21. Discovery, X-ray structure and CPP-conjugation enabled uptake of p53/MDM2 macrocyclic peptide inhibitors - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 22. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Topic: Enantiomeric Specificity of Compounds Targeting the p53-MDM2 Complex

An In-depth Technical Guide for Drug Development Professionals

Abstract

The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, represents a critical checkpoint in cellular homeostasis. In a significant portion of human cancers where p53 remains wild-type, its function is often abrogated by the overexpression of MDM2. The therapeutic strategy of inhibiting the p53-MDM2 protein-protein interaction (PPI) to reactivate p53 function has emerged as a promising, non-genotoxic approach to cancer treatment. Small-molecule inhibitors designed to mimic the key p53 residues (Phe19, Trp23, and Leu26) have shown considerable promise, with several candidates advancing into clinical trials. A crucial, yet nuanced, aspect of developing these inhibitors is the profound impact of stereochemistry on their biological activity. This technical guide provides an in-depth exploration of the enantiomeric specificity of compounds targeting the p53-MDM2 complex, detailing the structural basis for this selectivity and outlining the essential experimental workflows required to characterize and validate it.

The p53-MDM2 Signaling Axis: A Prime Target for Cancer Therapy

The p53 protein, often termed the "guardian of the genome," is a transcription factor that responds to cellular stress signals like DNA damage or oncogenic signaling by inducing cell cycle arrest, apoptosis, or senescence.[1] The activity of p53 is tightly controlled by Murine Double Minute 2 (MDM2), also known as HDM2 in humans.[2][3] This regulation occurs through a sophisticated auto-regulatory feedback loop.[4]

-

MDM2-mediated Inhibition: MDM2 binds directly to the N-terminal transactivation domain of p53. This interaction inhibits p53's transcriptional activity through three primary mechanisms:

-

Ubiquitination: MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[5][6]

-

Steric Hindrance: MDM2 binding physically blocks p53 from accessing the transcriptional machinery.[4]

-

Nuclear Export: MDM2 promotes the shuttling of p53 from the nucleus to the cytoplasm, preventing it from binding to its target DNA sequences.[4][5]

-

-

Feedback Loop: Upon activation, p53 transcribes the MDM2 gene, leading to increased MDM2 protein levels, which in turn suppresses p53 activity, creating a tightly controlled negative feedback mechanism.[7][8]

In many cancers with wild-type p53, this balance is disrupted by the amplification or overexpression of the MDM2 gene.[9] This leads to excessive p53 degradation, allowing cancer cells to evade apoptosis and proliferate uncontrollably. Therefore, blocking the p53-MDM2 interaction with a small-molecule inhibitor is a rational therapeutic strategy to liberate and reactivate p53's tumor-suppressive functions.[4]

Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of its inhibition.

The Structural Basis of Enantiomeric Specificity

The interaction between p53 and MDM2 is structurally well-defined. A short α-helical segment of p53 inserts into a deep hydrophobic cleft on the surface of MDM2.[4] The binding energy is dominated by three key p53 residues: Phe19 , Trp23 , and Leu26 , which fit into three corresponding hydrophobic pockets within the MDM2 cleft.[4][10] Potent small-molecule inhibitors are designed to mimic the spatial orientation of these three side chains, effectively acting as p53 peptidomimetics.[11]

This precise three-dimensional arrangement is the fundamental reason for the high degree of enantiomeric specificity observed in MDM2 inhibitors. The chiral centers within the inhibitor molecules dictate the exact positioning of the pharmacophoric groups that engage with the Phe19, Trp23, and Leu26 pockets. An incorrect stereoisomer (enantiomer or diastereomer) will fail to orient these groups optimally, leading to steric clashes, loss of key hydrophobic interactions, and a dramatic reduction in binding affinity.[10]

Case Studies in Enantiomeric Specificity

The Nutlins: A Seminal Example

The Nutlins, a class of cis-imidazoline analogs, were the first potent and selective small-molecule inhibitors of the p53-MDM2 interaction to be discovered.[12] They exist as a racemic mixture of two enantiomers.

-

Nutlin-3a (the (-)-enantiomer): This is the biologically active form. It binds to MDM2 with high affinity and effectively displaces p53, leading to p53 stabilization and activation of its downstream pathways.[12][13]

-

Nutlin-3b (the (+)-enantiomer): This enantiomer is over two orders of magnitude less active. It serves as an ideal negative control in experiments to confirm that the observed biological effects are due to specific MDM2 inhibition.[14]

The dramatic difference in activity underscores the importance of the precise 3D orientation of the two chlorophenyl groups and the isopropoxy-methoxyphenyl group, which mimic the key p53 residues.[15]

Spiro-oxindoles: Complex Stereochemistry

The spiro-oxindole scaffold, found in clinical candidates like SAR405838 (MI-77301), presents a more complex stereochemical challenge with multiple chiral centers.[5][16] The synthesis of these compounds often results in a mixture of diastereomers and enantiomers, each with vastly different biological activities. For example, in a related series of azaoxindole analogs, one enantiomer (compound 14 ) was found to be 960-fold more potent in a biochemical binding assay than its mirror image (compound 17 ).[17] This highlights that only a single, specific stereoisomer can adopt the correct conformation to engage the MDM2 binding cleft effectively.

Piperidinones: Picomolar Affinity Through Stereochemical Control

AMG 232, a piperidinone-based inhibitor, was developed through an iterative, structure-based design process that optimized inhibitor contacts with the MDM2 protein.[18] This compound possesses a stereochemically rich core and binds to MDM2 with picomolar affinity.[18][19] The development of AMG 232 exemplifies how fine-tuning the stereochemistry can lead to inhibitors with exceptional potency and "best-in-class" potential.[19][20]

| Inhibitor Class | Active Enantiomer | Inactive Enantiomer | Fold Difference in Activity (Approx.) | Reference |

| Nutlins | Nutlin-3a ((-)-enantiomer) | Nutlin-3b ((+)-enantiomer) | >150-fold | [14] |

| Azaoxindoles | Compound 14 | Compound 17 | 960-fold | [17] |

| Pyrrolidines | Compound 15 | Compound 18 | 8-fold | [17] |

Table 1: Comparison of biochemical activity (IC50) for enantiomeric pairs of selected MDM2 inhibitors. The fold difference highlights the critical role of stereochemistry in target engagement.

Experimental Workflow for Characterizing Enantiomeric Specificity

A rigorous, multi-step workflow is essential to fully characterize the enantiomeric specificity of a novel p53-MDM2 inhibitor. This process involves separating the stereoisomers and then validating their activity using a cascade of biophysical and cellular assays.

Caption: A comprehensive workflow for the characterization of enantiomeric specificity.

Step 1: Chiral Separation

-

Causality: The foundational step is to obtain stereochemically pure compounds. Without pure enantiomers, all subsequent biological data is confounded.

-

Protocol: Supercritical Fluid Chromatography (SFC)

-

System: An analytical SFC system equipped with a chiral stationary phase column (e.g., Chiralpak series).

-

Mobile Phase: Supercritical CO₂ as the primary mobile phase, with a co-solvent such as methanol or ethanol containing a suitable additive (e.g., diethylamine for basic compounds).

-

Screening: Screen various chiral columns and co-solvent gradients to identify a condition that provides baseline separation of the enantiomers.

-

Scale-Up: Translate the optimized analytical method to a preparative SFC system to isolate sufficient quantities (>mg) of each pure enantiomer.

-

Validation: Confirm the enantiomeric excess (e.e. >99%) of the separated fractions using the analytical SFC method.

-

Step 2: Biophysical Characterization of Direct Binding

-

Causality: These assays directly measure the binding interaction between the purified inhibitor and the MDM2 protein, providing quantitative data on affinity and thermodynamics. This step confirms that any difference in cellular activity originates from a difference in target engagement.

-

Protocol: Isothermal Titration Calorimetry (ITC)

-

Principle: ITC is the gold standard for binding analysis. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) in a single, label-free experiment.[21][22]

-

Preparation: Dialyze purified recombinant human MDM2 protein (N-terminal domain, e.g., residues 1-125) into the final ITC buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP). Dissolve the pure enantiomers in the final dialysis buffer.

-

Loading: Fill the ITC sample cell with MDM2 protein (typically 20-50 µM). Load the injection syringe with the inhibitor (typically 200-500 µM, 10-fold higher than the protein concentration).

-

Titration: Perform a series of small (e.g., 2 µL) injections of the inhibitor into the protein solution at a constant temperature (25 °C).

-

Data Analysis: Integrate the heat change peaks for each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, ΔH, and n.

-

Self-Validation: The inactive enantiomer should show little to no heat of binding, resulting in a flat isotherm and confirming the specificity of the interaction observed with the active enantiomer.

-

Step 3: Cellular On-Target Validation

-

Causality: After confirming direct binding, it is crucial to demonstrate that the inhibitor engages MDM2 in a cellular context and elicits the expected downstream biological response in an enantiomer-specific manner.

-

Protocol: Western Blot for p53 Pathway Activation

-

Cell Culture: Plate a p53 wild-type cancer cell line (e.g., SJSA-1, which has MDM2 amplification, or MCF-7) and allow cells to adhere overnight.

-

Treatment: Treat cells with a dose-response of the active enantiomer, the inactive enantiomer (at the highest dose), and a vehicle control (e.g., DMSO) for a set time (e.g., 8-24 hours).

-

Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against p53, p21 (a key p53 transcriptional target), MDM2, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.

-

Self-Validation: Treatment with the active enantiomer should show a dose-dependent increase in p53 and p21 protein levels.[14] The inactive enantiomer should have no effect, confirming the on-target, enantiomer-specific mechanism of action.[14]

-

-

Protocol: Cell Viability Assay

-

Cell Culture: Plate two cell lines in parallel in 96-well plates: a p53 wild-type line (e.g., SJSA-1) and a p53-mutant or null line (e.g., SW480 or p53-/- HCT116) for selectivity assessment.[17]

-

Treatment: Treat cells with a 10-point, 3-fold serial dilution of each pure enantiomer.

-

Incubation: Incubate for 72 hours to allow for effects on cell proliferation and viability.

-

Measurement: Measure cell viability using a reagent like CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curves. Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

-

Self-Validation: The active enantiomer should potently inhibit the growth of p53-WT cells but be significantly less active against p53-mutant/null cells.[7][17] The inactive enantiomer should be inactive in both cell lines. This dual-validation confirms both enantiomeric specificity and the p53-dependent mechanism of action.

-

Conclusion and Future Outlook

The development of small-molecule inhibitors targeting the p53-MDM2 interaction is a testament to the power of structure-based drug design. This in-depth analysis demonstrates that enantiomeric specificity is not a minor detail but a core principle governing the efficacy of these compounds. The precise three-dimensional architecture of the MDM2 binding cleft demands a correspondingly precise stereochemical configuration from its inhibitor. For researchers and drug developers in this field, rigorous characterization of stereoisomers using a combination of chiral separation, direct binding assays like ITC, and mechanism-based cellular assays is a non-negotiable component of the discovery and optimization pipeline. As new scaffolds and dual MDM2/MDMX inhibitors emerge, a deep understanding and methodical application of these principles will remain paramount to developing safe and effective next-generation cancer therapeutics.[11][23]

References

-

Popowicz, G. M., Czarna, A., & Holak, T. A. (2010). The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious. Angewandte Chemie International Edition, 50(13), 2011-2049. [Link]

-

Popowicz, G. M., Dömling, A., & Holak, T. A. (2011). How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. Current Topics in Medicinal Chemistry, 11(4), 459-470. [Link]

-

Vassilev, L. T. (2014). p53 Mdm2 Inhibitors. Current Topics in Microbiology and Immunology, 388, 181-201. [Link]

-

Wang, S., Sun, W., & Zhao, Y. (2014). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry, 57(21), 8510-8528. [Link]

-

Zhao, Y., Aguilar, A., Bernard, D., & Wang, S. (2015). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective. Journal of Medicinal Chemistry, 58(3), 1038-1052. [Link]

-

Chang, C., et al. (2015). Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development. ACS Medicinal Chemistry Letters, 6(6), 664-668. [Link]

-

Wang, W., et al. (2021). Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials. Acta Pharmaceutica Sinica B, 11(7), 1839-1856. [Link]

-

Atatreh, N., et al. (2018). Identification of new inhibitors of Mdm2-p53 interaction via pharmacophore and structure-based virtual screening. Drug Design, Development and Therapy, 12, 3547-3561. [Link]

-

Rojo, M., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. International Journal of Molecular Sciences, 23(12), 6725. [Link]

-

Sun, D., et al. (2014). The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents. Cancer Research, 74(23), 6938-6950. [Link]

-

Vu, B., et al. (2013). Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development. ACS Medicinal Chemistry Letters, 4(5), 466-469. [Link]

-

Li, C., et al. (2018). In-Tether Chiral Center Induced Helical Peptide Modulators Target p53-MDM2/MDMX and Inhibit Tumor Growth in Stem-Like Cancer Cell. Theranostics, 8(18), 5100-5110. [Link]

-

Hu, M., et al. (2006). Structural Basis of Competitive Recognition of p53 and MDM2 by HAUSP/USP7: Implications for the Regulation of the p53–MDM2 Pathway. PLoS Biology, 4(2), e27. [Link]

-

Comeaux, E. Q., & Van Ginkel, P. R. (2010). Small-molecule inhibitors of the p53-HDM2 interaction for the treatment of cancer. Expert Opinion on Investigational Drugs, 19(11), 1395-1407. [Link]

-

Shangary, S., & Wang, S. (2008). Pharmacologic activation of p53 by small-molecule MDM2 antagonists. Current Topics in Microbiology and Immunology, 329, 141-163. [Link]

-

Fastbinder, N. B., et al. (2022). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Organic Process Research & Development, 26(10), 2893-2900. [Link]

-

ResearchGate. (n.d.). In vitro antitumor efficacy of enantiomers of 11a. [Link]

-

Tovar, C., et al. (2006). Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy. Proceedings of the National Academy of Sciences, 103(6), 1888-1893. [Link]

-

Uddin, M. J., et al. (2024). Targeting Hdm2 and Hdm4 in Anticancer Drug Discovery: Implications for Checkpoint Inhibitor Immunotherapy. International Journal of Molecular Sciences, 25(13), 7149. [Link]

-

Shpilt, Z., et al. (2019). Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein. Scientific Reports, 9(1), 1-11. [Link]

-

Wikipedia. (n.d.). Nutlin. [Link]

-

Sun, D., et al. (2022). Discovery of AMG 232, a Small Molecule Disrupting the p53-MDM2 Protein–Protein Interaction and Development of a Validation-Ready Process for Its Manufacture. Organic Process Research & Development, 26(12), 3329-3341. [Link]

-

C-C, S., et al. (2016). Small Molecule Inhibition of MDM2-p53 Interaction Augments Radiation Response in Human Tumors. Clinical Cancer Research, 22(16), 4167-4177. [Link]

-

ResearchGate. (n.d.). Nutlin-3a synthesis proposed by the researchers from Vanderbild University. [Link]

-

van der Weijde, J., et al. (2019). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. In Plant Peptide Hormones (pp. 141-152). Humana Press, New York, NY. [Link]

-

Bista, M., et al. (2013). Nutlin-3a-aa: Improving the Bioactivity of a p53/MDM2 Interaction Inhibitor by Introducing a Covalent Bond. Angewandte Chemie International Edition, 52(24), 6223-6226. [Link]

-

Gschaidmeier, H., et al. (2018). The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Adhesion in Neuroendocrine Tumor Cells. Neuroendocrinology, 106(1), 1-19. [Link]

-